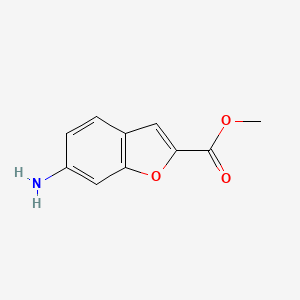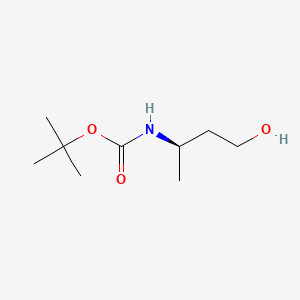![molecular formula C21H22N4 B2364626 6-[(4-Metilpiperidin-1-il)metil]bencimidazo[1,2-c]quinazolina CAS No. 941905-34-6](/img/structure/B2364626.png)
6-[(4-Metilpiperidin-1-il)metil]bencimidazo[1,2-c]quinazolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(4-Methylpiperidin-1-yl)methyl]benzimidazo[1,2-c]quinazoline is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the larger family of quinazoline derivatives, known for their diverse biological activities and potential therapeutic applications .
Aplicaciones Científicas De Investigación
6-[(4-Methylpiperidin-1-yl)methyl]benzimidazo[1,2-c]quinazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials with specific electronic or photonic properties.
Métodos De Preparación
The synthesis of 6-[(4-Methylpiperidin-1-yl)methyl]benzimidazo[1,2-c]quinazoline typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the copper-catalyzed Ullmann type C−N coupling followed by intramolecular cross-dehydrogenative coupling reactions . These reactions are usually carried out under moderate to high temperatures and may require specific catalysts to achieve good yields. Industrial production methods often involve optimizing these reaction conditions to scale up the synthesis while maintaining high purity and yield .
Análisis De Reacciones Químicas
6-[(4-Methylpiperidin-1-yl)methyl]benzimidazo[1,2-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at positions where the molecule has reactive substituents.
Cyclization: Intramolecular cyclization reactions can be used to form additional fused ring systems.
Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but often include various functionalized derivatives of the parent compound .
Mecanismo De Acción
The mechanism of action of 6-[(4-Methylpiperidin-1-yl)methyl]benzimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets within cells. For instance, it has been found to inhibit certain enzymes involved in DNA replication and repair, leading to the disruption of cancer cell growth . The compound may also interact with cell membrane components, altering membrane permeability and leading to cell death in microbial organisms .
Comparación Con Compuestos Similares
6-[(4-Methylpiperidin-1-yl)methyl]benzimidazo[1,2-c]quinazoline can be compared with other quinazoline derivatives such as:
Indolo[1,2-c]quinazoline: Known for its antimicrobial activity with MIC values ranging from 2.5−20 μg/mL.
Imidazo[1,2-c]quinazoline: Exhibits potential antifungal and antibacterial activities.
The uniqueness of 6-[(4-Methylpiperidin-1-yl)methyl]benzimidazo[1,2-c]quinazoline lies in its specific structural features and the presence of the 4-methylpiperidin-1-yl group, which may contribute to its distinct biological activities and potential therapeutic applications .
Propiedades
IUPAC Name |
6-[(4-methylpiperidin-1-yl)methyl]benzimidazolo[1,2-c]quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4/c1-15-10-12-24(13-11-15)14-20-22-17-7-3-2-6-16(17)21-23-18-8-4-5-9-19(18)25(20)21/h2-9,15H,10-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAPSIKYULTIJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 6-methyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2364543.png)
![methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate](/img/structure/B2364545.png)
![2-(3-fluorobenzyl)-4-(2-thienylmethyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2364547.png)




![3-[(2-methoxyphenyl)methyl]-8-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2364556.png)


![[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] 1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxylate](/img/structure/B2364562.png)



